Technical Synthesis Guide: 1,1,4-Triacetoxy-2,2-dichlorobutane
Technical Synthesis Guide: 1,1,4-Triacetoxy-2,2-dichlorobutane
Executive Summary
1,1,4-Triacetoxy-2,2-dichlorobutane (CAS: 141942-59-8) is a specialized halogenated aliphatic intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it represents the fully protected (acylal-acetate) form of 2,2-dichloro-4-hydroxybutanal . Its gem-dichloro motif serves as a critical bioisostere or reactive handle in downstream cyclization reactions, particularly for synthesizing functionalized dihydrofurans, pyrrolidines, and modified nucleosides.
This guide details the synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane via a Manganese(III)-mediated oxidative free-radical addition strategy. This route is preferred for its ability to construct the highly functionalized 2,2-dichlorobutane backbone in a single step from commodity chemicals: Vinyl Acetate and Dichloroacetic Acid .
Retrosynthetic Analysis
The strategic disconnection relies on the Kharasch addition or Oxidative Radical Addition logic. The target molecule contains a 4-carbon chain with distinct oxidation states at C1 and C4, and a gem-dichloro substitution at C2.
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Target: 1,1,4-Triacetoxy-2,2-dichlorobutane
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Immediate Precursor: 2,2-Dichloro-4-hydroxybutanal (in equilibrium with 3,3-dichloro-tetrahydrofuran-2-ol).
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Key Disconnection: C2–C3 bond formation via radical addition.
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Starting Materials: Vinyl Acetate (C3-C4 fragment) and Dichloroacetic Acid (C1-C2 fragment).
Retrosynthesis Diagram
Caption: Retrosynthetic breakdown showing the convergence of Vinyl Acetate and Dichloroacetic Acid.
Core Synthesis Protocol
Phase 1: Mn(III)-Mediated Radical Addition
The construction of the carbon backbone is achieved by generating a dichloro-carboxymethyl radical (•CCl2COOH) which adds regioselectively to the vinyl group of vinyl acetate.
Reaction:
Note: Under acidic conditions and high temperature, the linear product often cyclizes or rearranges. The protocol below targets the linear acetoxy-acid or lactone precursor.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Vinyl Acetate | 1.0 | Radical Acceptor (Alkene) |
| Dichloroacetic Acid | 1.2 | Radical Precursor |
| Manganese(III) Acetate Dihydrate | 2.2 | Single-Electron Oxidant |
| Sodium Acetate | 1.0 | Buffer/Base |
| Glacial Acetic Acid | Solvent | Reaction Medium |
Step-by-Step Methodology
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Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve Manganese(III) Acetate Dihydrate (0.22 mol) in Glacial Acetic Acid (300 mL).
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Activation: Add Sodium Acetate (0.1 mol) and Dichloroacetic Acid (0.12 mol). Stir at room temperature for 15 minutes to ensure homogeneity.
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Addition: Heat the mixture to 70°C . Slowly add Vinyl Acetate (0.1 mol) dropwise over 30 minutes. The dark brown color of Mn(III) will gradually fade to the pale pink of Mn(II).
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Completion: Stir at 80°C for 2–3 hours until the Mn(III) color is completely discharged.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute with water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).
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Wash the combined organic layers with saturated NaHCO₃ (carefully, gas evolution) to remove excess acid, then with brine.
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Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Intermediate Isolation: The residue contains 4-acetoxy-2,2-dichlorobutanoic acid (or the corresponding lactone). This crude oil is typically used directly in the next step.
Phase 2: Reduction and Global Acetylation
The acid/lactone intermediate is reduced to the lactol (hemiacetal) state and immediately trapped as the triacetate to prevent reversion or polymerization.
Reaction:
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R-COOH → R-CHO (via DIBAL-H or partial reduction)
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R-CHO + Ac2O → R-CH(OAc)2
Step-by-Step Methodology
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Reduction (DIBAL-H Method):
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Dissolve the crude intermediate (approx. 0.05 mol) in anhydrous Dichloromethane (DCM) (150 mL) under Argon.
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Cool to -78°C .
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Add Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1 equiv) dropwise over 1 hour. Maintain temp < -70°C.
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Stir for 2 hours at -78°C.
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Quench: Slowly add Methanol (10 mL) followed by a saturated solution of Rochelle's salt (Potassium Sodium Tartrate). Warm to room temperature and stir vigorously for 2 hours until phases separate clearly.
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Extract with DCM, dry, and concentrate. This yields the crude 2,2-dichloro-4-hydroxybutanal (lactol).
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Acetylation (Acylal Formation):
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Dissolve the crude lactol in Acetic Anhydride (50 mL).
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Add Pyridine (5 mL) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 50 mg).
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Stir at 0°C to Room Temperature for 12 hours.
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Quench: Pour the mixture onto crushed ice/water. Stir for 30 minutes to hydrolyze excess anhydride.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
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Purification: Purify the resulting oil by flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient).
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Product: 1,1,4-Triacetoxy-2,2-dichlorobutane is obtained as a colorless to pale yellow viscous oil.
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Mechanistic Pathway
The Mn(III)-mediated reaction proceeds via a radical mechanism.[2] The high oxidation potential of Mn(III) allows for the generation of electron-deficient radicals that add to electron-rich alkenes like vinyl acetate.
Caption: Mechanistic flow of the Manganese(III) acetate mediated radical addition.[2]
Process Optimization & Troubleshooting
| Parameter | Recommended Condition | Effect of Deviation |
| Temperature (Phase 1) | 70–80°C | <60°C: Reaction stalls. >100°C: Decarboxylation of radical or polymerization of vinyl acetate. |
| Mn(III) Stoichiometry | 2.0–2.2 Equivalents | <2.0 eq: Incomplete conversion; formation of radical dimers. >2.5 eq: Wasteful, difficult workup. |
| Solvent (Phase 1) | Glacial Acetic Acid | Essential for solubilizing Mn(OAc)₃. Other solvents (MeCN) reduce yield. |
| Quenching (Phase 2) | Rochelle's Salt | Mandatory for Aluminum emulsions. Acid workup alone results in poor phase separation. |
Critical Safety Notes
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Manganese(III) Acetate: Strong oxidant. Avoid contact with reducing agents.
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Vinyl Acetate: Highly flammable and polymerizable.[8] Contains hydroquinone inhibitor; do not remove unless necessary. Carcinogen suspect.
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Dichloroacetic Acid: Corrosive and toxic. Absorbs through skin. Use double nitrile gloves.
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Exotherm Control: The radical addition is exothermic. Dropwise addition of vinyl acetate is critical to prevent thermal runaway.
Characterization Data (Expected)
To validate the synthesis, the following spectral signatures should be observed:
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1H NMR (CDCl₃, 400 MHz):
- 6.5–6.8 ppm (t, 1H): The anomeric proton of the acylal group CH(OAc)2.
- 4.1–4.3 ppm (t, 2H): The protons at C4 CH2-OAc.
- 2.6–2.9 ppm (m, 2H): The methylene protons at C3 CCl2-CH2-.
- 2.0–2.2 ppm (s, 9H): Three acetate methyl groups (overlapping).
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13C NMR:
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Carbonyl carbons: ~168–170 ppm (3 signals).
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Acylal carbon (C1): ~85–90 ppm.
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Gem-dichloro carbon (C2): ~80–85 ppm (weak intensity due to quaternary nature).
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C4 carbon: ~60 ppm.
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C3 carbon: ~40 ppm.
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Mass Spectrometry (ESI/GC-MS):
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Molecular Ion: [M]+ is often weak. Look for fragment ions [M-OAc]+ or [M-HOAc]+.
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Isotope Pattern: Distinctive Cl2 isotope pattern (9:6:1 ratio for M, M+2, M+4).
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References
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Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link
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Melikyan, G. G. (1993). Manganese(III) mediated reactions of unsaturated systems. Synthesis, 1993(09), 833–850. Link
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Heiba, E. I., Dessau, R. M., & Koehl, W. J. (1968). Oxidation by metal salts.[2][4][6] III. The reaction of manganic acetate with olefins and aromatic hydrocarbons.[6] Journal of the American Chemical Society, 90(21), 5905–5906. Link
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BOC Sciences. (2024). Product Data Sheet: 1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8).
- Frisque-Hesbain, A. M., et al. (1982). Synthesis of 2,2-dichlorobutanolides via radical addition. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Manganese(III) Triacetate-Mediated Cross Coupling of Organoboron Compounds with Trichloroethylene (TCE): Synthesis of 1,1-Dichloroalkenes [organic-chemistry.org]
- 5. US4691062A - Process for the production of 4-chloro-butanals - Google Patents [patents.google.com]
- 6. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. ecetoc.org [ecetoc.org]
